Bis(4-iodophenyl)methane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23055-78-9 |
|---|---|
Molecular Formula |
C13H10I2 |
Molecular Weight |
420.03 g/mol |
IUPAC Name |
1-iodo-4-[(4-iodophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10I2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 |
InChI Key |
AWNHELPYJJKYDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)I)I |
Other CAS No. |
23055-78-9 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Direct Iodination Approaches
Direct iodination represents a straightforward method for introducing iodine atoms onto the aromatic rings of a starting material.
One of the common methods for preparing Bis(4-iodophenyl)methane involves the direct electrophilic iodination of Diphenylmethane (B89790). researchgate.net This reaction typically utilizes elemental iodine in the presence of an oxidizing agent or a catalyst to generate a more reactive iodine species. The methylene (B1212753) bridge (-CH2-) between the two phenyl rings acts as an ortho-para directing group, leading to substitution at the para positions due to reduced steric hindrance.
| Reactant | Reagents | Product | Notes |
| Diphenylmethane | Iodine (I₂) | This compound | This is a commonly cited synthetic route, though specific reaction conditions and yields can vary. researchgate.net |
Precursor-Based Synthesis
This approach utilizes a diphenylmethane derivative that is subsequently converted to the target iodo-compound. This is often a high-yielding and reliable method.
A widely employed and effective route to this compound is through the diazotization of Bis(4-aminophenyl)methane, followed by a Sandmeyer-type reaction. researchgate.netnasa.gov In this process, the two primary amino groups of Bis(4-aminophenyl)methane are converted into diazonium salts using sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures. researchgate.net The resulting bis-diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium groups to yield this compound. researchgate.net This method is noted for its high efficiency and the purity of the resulting product.
A detailed experimental procedure involves adding a solution of sodium nitrite to a mixture of Bis(4-aminophenyl)methane and concentrated sulfuric acid at 278 K (5 °C). researchgate.net The resulting slurry is then poured into an aqueous solution of potassium iodide and stirred at 328 K (55 °C). researchgate.net The product precipitates and can be purified by filtration, extraction, and recrystallization. researchgate.net
| Reactant | Reagents | Temperature | Yield | Reference |
| Bis(4-aminophenyl)methane | 1. Sodium nitrite, Sulfuric acid | 278 K (5 °C) | 85% | researchgate.net |
| 2. Potassium iodide | 328 K (55 °C) |
Advanced Cross-Coupling Techniques
The carbon-iodine bonds in this compound are valuable functional groups for constructing more complex molecules through palladium-catalyzed cross-coupling reactions.
This compound serves as an excellent substrate for the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgmdpi.com The high reactivity of the aryl iodide bond allows the reaction to proceed under mild conditions, making it a powerful tool in organic synthesis. wikipedia.org
By reacting this compound with two equivalents of a terminal alkyne, complex structures such as diarylacetylenes or larger conjugated systems can be synthesized. This capability is crucial in the fields of materials science and medicinal chemistry for creating molecules with specific electronic or photophysical properties. asianpubs.org The reactivity order for halides in the Sonogashira reaction is I > Br > Cl, making iodo-compounds like this compound highly preferred substrates. wikipedia.org
| Reaction Type | Substrates | Catalysts | Key Features |
| Sonogashira Coupling | This compound, Terminal Alkynes | Palladium complex, Copper(I) Iodide | Forms C(sp²)-C(sp) bonds; proceeds under mild conditions; high efficiency with aryl iodides. wikipedia.orgrsc.org |
This compound and its analogues are important precursors for the synthesis of stable triphenylmethyl (trityl) radicals. nasa.gov These radicals have applications in various fields, including as spin labels for electron paramagnetic resonance (EPR) and as components in molecular magnets. acs.org
For example, a related compound, bis(4-iodophenyl)phenylmethane, was synthesized from its corresponding diamine via a Sandmeyer reaction. nasa.gov This iodo-derivative was then used as a building block to create polymeric hydrocarbons which, after further chemical modification, yielded polyradicals of the triphenylmethyl type. nasa.gov Similarly, other iodo-substituted triphenylmethane (B1682552) precursors, such as (2,6-Dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane, are employed in cross-coupling reactions to attach various functional groups, leading to a diverse range of stable triphenylmethyl radicals that would otherwise be difficult to access. researchgate.netacs.orgresearchgate.net The carbon-iodine bond provides a reactive handle to introduce electron-donating or electron-accepting groups, thereby tuning the electronic properties of the resulting radical. researchgate.net
| Precursor | Application | Significance | Reference |
| Bis(4-iodophenyl)phenylmethane | Synthesis of triphenylmethyl-type polyradicals | Used to build polymeric structures with radical properties. | nasa.gov |
| (2,6-Dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane | Synthesis of functionalized triphenylmethyl radicals | Enables access to a wide variety of stable radical derivatives via cross-coupling reactions. | researchgate.net |
Derivatization Strategies
The functionalization of molecules built on methane (B114726) scaffolds, including those related to this compound, is crucial for developing new ligands with specific coordination properties. The introduction of functional groups can be achieved through various synthetic routes, often leveraging the reactivity of a pre-existing handle on the aromatic rings.
For instance, the iodinated derivative of a tris(2,4,6-trichlorophenyl)methane (B14335730) (HTTM) precursor, (2,6-dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane, readily participates in cross-coupling reactions. researchgate.net This allows for the introduction of both electron-donating and electron-accepting groups, which is a significant advancement for synthesizing a wide array of functionalized triphenylmethyl radicals. researchgate.net This approach overcomes previous limitations where functionalization was restricted to strong electron-donating groups. researchgate.net
Similarly, thioether-functionalized bis(pyrazolyl)methane ligands are synthesized by reacting substituted bis(pyrazolyl)ketones with functionalized (phenylthio)acetaldehyde. acs.org This strategy highlights how different functional groups can be incorporated onto a central methane-based scaffold to create ligands with specific donor sets (e.g., N2S) for coordination with metal ions like silver(I). acs.org The functional groups on the pyrazole (B372694) rings play a significant role in directing the final architecture of the resulting coordination polymers. acs.org
Charge-switch derivatization is a strategy employed to enhance the ionization efficiency and detection sensitivity in mass spectrometry analysis. While not directly detailing the functionalization of this compound for this purpose, the principles can be inferred from related compounds.
A charge-switch derivatization protocol using 1-(3-(aminomethyl)-4-iodophenyl)pyridin-1-ium (4-I-AMPP) has been developed to improve the detection of fatty acids. This reagent introduces a permanent positive charge, leading to a significant increase in ionization efficiency. mdpi.com This concept of introducing a charged moiety onto a molecule via a reactive handle (in this case, an iodo-phenyl group that is part of the derivatizing agent itself) illustrates a potential application for this compound. The iodine atoms on this compound could serve as reaction sites for introducing permanently charged functional groups, thereby creating a "charge-switched" derivative of the parent molecule. This functionalization would make the molecule more amenable to certain types of analytical techniques or could be used to alter its properties for specific applications.
Advanced Structural Characterization and Analysis
Crystallographic Investigations
Crystallographic studies provide fundamental insights into the three-dimensional arrangement of atoms and molecules in a crystalline solid. For Bis(4-iodophenyl)methane, X-ray diffraction techniques have been pivotal in determining its precise molecular structure and understanding the intermolecular forces that govern its crystal packing.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles. scribd.com The crystal structure of this compound (C₁₃H₁₀I₂) was determined at a temperature of 113 K. researchgate.net
The compound crystallizes in the monoclinic space group P12(1)/c1. researchgate.net The unit cell parameters were determined to be:
a = 8.674(2) Å
b = 6.155(1) Å
c = 23.393(5) Å
β = 90.03(3)°
V = 1249.0 ų
Z = 4 researchgate.net
The structure was solved by direct methods and refined by full-matrix least-squares, resulting in an R-gt(F) value of 0.035 and a wR(ref)(F²) of 0.070. researchgate.net The data was collected using Mo Kα radiation (λ = 0.71073 Å). researchgate.netasianpubs.org
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀I₂ |
| Crystal System | Monoclinic |
| Space Group | P12(1)/c1 (No. 14) |
| a (Å) | 8.674(2) |
| b (Å) | 6.155(1) |
| c (Å) | 23.393(5) |
| β (°) | 90.03(3) |
| Volume (ų) | 1249.0 |
| Z | 4 |
| Temperature (K) | 113 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-gt(F) | 0.035 |
| wR(ref)(F²) | 0.070 |
Crystal Packing Analysis (e.g., Geometrical and Hirshfeld Surface Analysis)
Spectroscopic and Spectrometric Characterization in Research Contexts
Spectroscopic and spectrometric techniques are indispensable for the detailed characterization of molecular structures in research.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of nuclei. uobasrah.edu.iqweebly.comslideshare.net
¹H NMR: In the ¹H NMR spectrum of a related compound, bis[4-(imidazol-1-yl)phenyl]methane, the methylene (B1212753) bridge protons (Ar-CH₂-Ar) appear as a singlet at 4.08 ppm. asianpubs.org For this compound, one would expect the aromatic protons to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring, and a singlet for the methylene protons.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of a molecule. slideshare.net For a similar compound, 1,3-Bis(4-iodophenyl)urea, the ¹³C NMR signals in DMSO-d₆ were observed at δ 152.8, 139.0, 129.1, 126.0, and 120.3. uva.nl In the case of bis[4-(imidazol-1-yl)phenyl]methane, the methylene carbon appears at 40.63 ppm, with aromatic carbons resonating at 139.90, 135.70, 135.47, 130.19, 121.70, and 118.20 ppm. asianpubs.org For this compound, the carbon attached to the iodine atom would be expected to have a chemical shift influenced by the heavy atom effect.
Table 2: Representative ¹³C NMR Data for Related Diphenylmethane (B89790) Structures
| Compound | Solvent | Methylene Carbon (δ ppm) | Aromatic Carbons (δ ppm) |
| bis[4-(imidazol-1-yl)phenyl]methane | CDCl₃ | 40.63 | 139.90, 135.70, 135.47, 130.19, 121.70, 118.20 |
| 1,3-Bis(4-iodophenyl)urea | DMSO-d₆ | - | 152.8, 139.0, 129.1, 126.0, 120.3 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. nih.gov It is a valuable tool for confirming the identity of synthesized compounds. uvic.ca While specific ESI-MS data for this compound was not found in the search results, the technique is routinely used to characterize similar compounds. For instance, ESI-MS has been used to study the formation of silver nanoclusters in the presence of bis(diphenylarsino)methane. unimelb.edu.au The molecular weight of this compound is 420.032 g/mol . epa.gov An ESI-MS spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Modes
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. gatewayanalytical.commdpi.com
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mdpi.com The spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For a diphenylmethane structure, one would expect to see C-H stretching vibrations for the aromatic and methylene groups, as well as C=C stretching vibrations for the aromatic rings.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to FT-IR. gatewayanalytical.com It is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com The Raman spectrum of this compound would likely show strong bands corresponding to the symmetric stretching of the aromatic rings and the C-I bond. The analysis of gases like methane (B114726) using Raman spectroscopy has shown characteristic rovibrational band patterns. endress.com
While specific FT-IR and Raman spectra for this compound were not available in the provided search results, the expected vibrational modes can be inferred from the known structure and data for similar compounds. nist.gov
Intermolecular Interactions
Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair or a π-electron system. acs.orgnih.gov The strength of this interaction increases with the polarizability of the halogen atom and the electron-withdrawing character of the group to which it is attached, making aryl iodides potent halogen bond donors. acs.org In this compound, the two iodine atoms are significant drivers of the crystal's supramolecular organization.
Detailed analysis of related iodo-aromatic structures reveals common halogen bonding motifs that are pertinent to this compound. Studies on analogous compounds, such as tetrakis(4-iodophenyl)methane, have identified two principal types of halogen-centric interactions that dictate the crystal packing:
Iodine···Iodine (I···I) Interactions: These interactions are a hallmark of iodo-substituted aromatic compounds. In the crystal structure of tetrakis(4-iodophenyl)methane, for instance, these interactions lead to the formation of I₄ supramolecular synthons, which act as key organizing nodes in the crystal lattice. ias.ac.inrsc.org This type of interaction involves the positive σ-hole of one iodine atom interacting with the negative equatorial belt of another.
Iodine···π (I···Ph) Interactions: An unusual and significant I···Ph (iodine···phenyl) interaction has been observed in the crystal structure of (4-iodophenyl)triphenylmethane. ias.ac.inrsc.org In this motif, the electrophilic iodine atom acts as the XB donor, and the electron-rich π-system of a phenyl ring from an adjacent molecule serves as the XB acceptor. This interaction contributes to the formation of specific columnar packing arrangements in the solid state. ias.ac.inrsc.org
Given the identical functional groups, the crystal structure of this compound, which crystallizes in the monoclinic space group P12(1)/c1, is stabilized by a combination of these halogen bonding phenomena. researchgate.net The directionality and strength of these I···I and I···π bonds are fundamental to the resulting three-dimensional architecture.
Table 1: General Characteristics of Halogen Bonds Relevant to this compound
| Interaction Type | Halogen Bond Donor | Halogen Bond Acceptor | Typical Interaction Distance (Å) | Nature of Interaction |
| C–I···I | Iodine (in C-I bond) | Iodine (equatorial region) | < 3.96 (Sum of vdW radii) | Directional, contributes to synthons |
| C–I···π | Iodine (in C-I bond) | Phenyl Ring (π-system) | Variable, shorter than vdW sum | Stabilizes columnar or layered packing |
Alongside the dominant halogen bonds, weaker hydrogen bonds play a critical, cooperative role in the stabilization of the supramolecular structure of this compound. amercrystalassn.org While not as strong as conventional hydrogen bonds, these C-H···X interactions are numerous and collectively provide significant stabilization energy, influencing the fine details of the molecular packing. nsf.gov The molecule possesses two types of C-H groups that can act as hydrogen bond donors: the sp³-hybridized hydrogens of the central methylene (-CH₂-) bridge and the sp²-hybridized hydrogens of the two phenyl rings.
The primary weak hydrogen bonds expected in the crystal structure include:
C-H···I Interactions: In this interaction, a C-H bond acts as the hydrogen bond donor, while the electron-rich equatorial region of an iodine atom on an adjacent molecule serves as the acceptor. These interactions, though weak, are highly specific and contribute to the directional packing of the molecules, working in concert with the more dominant C-I···I and C-I···π halogen bonds.
The crystal structure of this compound, determined at 113 K, reveals a tightly packed arrangement where these subtle interactions are optimized. researchgate.net The interplay between the strong halogen bonds and the network of weaker C-H···π and C-H···I hydrogen bonds defines the unique three-dimensional supramolecular architecture of the compound.
Table 2: Potential Weak Hydrogen Bonds in the Supramolecular Structure of this compound
| Interaction Type | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Typical H···Acceptor Distance (Å) | Typical Angle (°) |
| C(sp³)H···π | Methylene C-H | Phenyl Ring | ~2.5 - 2.9 | > 120 |
| C(sp²)H···π | Aromatic C-H | Phenyl Ring | ~2.5 - 2.9 | > 120 |
| C(sp³)H···I | Methylene C-H | Iodine Atom | ~3.0 - 3.2 | > 130 |
| C(sp²)H···I | Aromatic C-H | Iodine Atom | ~3.0 - 3.2 | > 130 |
Coordination Chemistry and Ligand Design Principles
Synthesis of Ligand Systems Incorporating Bis(4-iodophenyl)methane Moieties
The this compound core offers a versatile platform for the construction of a variety of ditopic ligands. The presence of two reactive C-I bonds allows for the introduction of various coordinating groups through established synthetic methodologies, leading to ligands with tailored properties for applications in supramolecular chemistry and catalysis.
Di(2,2′-bipyridine) Ligands for Metallosupramolecular Assemblies
Di(2,2′-bipyridine) ligands are of significant interest in the construction of complex metallosupramolecular architectures due to their strong chelating ability with a variety of metal ions. The synthesis of such ligands incorporating a this compound spacer can be achieved through well-established cross-coupling reactions. A plausible synthetic route involves a Suzuki or Stille coupling reaction, where the iodo groups of this compound are coupled with a suitable bipyridine precursor.
For instance, a Suzuki coupling reaction could be employed, reacting this compound with a boronic acid or ester derivative of 2,2'-bipyridine (B1663995). arkat-usa.orgmdpi.comdeepdyve.com The reaction is typically catalyzed by a palladium complex in the presence of a base. arkat-usa.orgmdpi.com
Alternatively, an Ullmann-type coupling reaction offers another pathway for the synthesis of these ligands. nih.govorganic-chemistry.org This method involves the copper-catalyzed reaction of this compound with a suitable bipyridine derivative. researchgate.net While specific examples of di(2,2'-bipyridine) ligands directly synthesized from this compound are not extensively reported in the literature, the aforementioned coupling strategies are standard procedures for the formation of C-C bonds between aryl halides and heterocyclic compounds. preprints.orgnih.gov
Table 1: Proposed Synthetic Parameters for Di(2,2′-bipyridine) Ligand Synthesis
| Reaction Type | Catalyst | Base | Solvent | General Conditions |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ or other Pd(0) complexes | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, DMF, or Dioxane | Inert atmosphere, elevated temperatures (80-120 °C) |
| Ullmann Coupling | CuI or other Cu(I) salts | K₂CO₃ or other inorganic bases | DMF or Pyridine (B92270) | Inert atmosphere, high temperatures (120-200 °C) |
Bidentate Imidazole (B134444) Derivatives
Bidentate imidazole derivatives are valuable ligands in coordination chemistry, capable of forming stable complexes with a range of metal ions. A notable example is the synthesis of bis[4-(imidazol-1-yl)phenyl]methane. This compound is synthesized via a modified Ullmann-type coupling reaction, which involves a copper-catalyzed C-N bond formation between this compound and imidazole.
The synthesis is carried out under the catalytic action of copper, facilitating the coupling of the imidazole ring to the phenyl groups of the this compound scaffold. The resulting ligand, bis[4-(imidazol-1-yl)phenyl]methane, possesses two imidazole moieties that can coordinate to metal centers in a bidentate fashion. This ligand has been characterized by various analytical techniques, including ¹H NMR, ¹³C NMR, and elemental analysis, with its structure confirmed by X-ray single-crystal diffraction. The crystal structure reveals that the two benzene (B151609) rings of the diphenylmethane (B89790) unit are not coplanar, exhibiting a significant dihedral angle between them. This angular disposition of the coordinating groups makes it a suitable building block for the construction of coordination polymers and other supramolecular structures.
Table 2: Characterization Data for Bis[4-(imidazol-1-yl)phenyl]methane
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄ |
| Dihedral Angle between Benzene Rings | 83.05 (0.07)° |
| Supramolecular Structure | 1D chain via N-H···N hydrogen bonds |
Bisphosphine Ligands on Azole Platforms
Bisphosphine ligands are a cornerstone of coordination chemistry and homogeneous catalysis, prized for their strong σ-donating and tunable π-accepting properties. The incorporation of a this compound backbone allows for the creation of flexible yet robust bisphosphine ligands. A feasible synthetic approach to such ligands involves a two-step process. First, the desired azole, such as imidazole or pyrazole (B372694), is N-arylated with this compound via a copper-catalyzed Ullmann condensation. This reaction forms a bis(azol-1-yl)methane derivative.
In the second step, the bis(azol-1-yl)methane intermediate undergoes a directed lithiation at specific positions on the azole rings, followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to introduce the phosphine (B1218219) functionalities. This method allows for the precise placement of the phosphine groups on the azole platforms, leading to ligands with well-defined coordination geometries. The flexibility of the methylene (B1212753) bridge in the this compound linker allows these bisphosphine ligands to adopt various coordination modes, including chelation and bridging, making them suitable for the construction of both mononuclear and binuclear metal complexes.
Table 3: Proposed Two-Step Synthesis of Bisphosphine Ligands on Azole Platforms
| Step | Reaction Type | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Ullmann Condensation | This compound, Azole, Cu catalyst | Bis(azol-1-yl)phenylmethane |
| 2 | Lithiation and Phosphination | n-BuLi, Chlorodiphenylphosphine | Bis(phosphinoazol-1-yl)phenylmethane |
Pyridyl-based Ligands
Pyridyl-based ligands are widely used in coordination chemistry due to the strong and predictable coordination of the pyridine nitrogen atom to metal centers. The this compound scaffold can be functionalized with pyridyl moieties to create ditopic ligands suitable for the construction of coordination polymers and discrete metallosupramolecular architectures. A common synthetic route to such ligands is through the formation of Schiff bases.
For example, the condensation reaction between 4,4'-diaminodiphenylmethane, which can be derived from this compound, and a pyridinecarboxaldehyde, such as pyridine-3-carboxaldehyde, yields the corresponding bis(pyridylmethyleneamino)phenyl]methane ligand. This Schiff base ligand, bis[4-(3-pyridylmethyleneamino)phenyl]methane, possesses two pyridyl nitrogen atoms and two imine nitrogen atoms that can act as coordination sites. The angular conformation of the two phenyl rings in the diphenylmethane unit makes this ligand a non-linear ditopic building block, which is advantageous for the formation of interesting and complex coordination networks. nih.gove-bookshelf.de
Table 4: Structural Features of Bis[4-(3-pyridylmethyleneamino)phenyl]methane
| Feature | Description |
|---|---|
| Ligand Type | Ditopic Schiff Base |
| Coordination Sites | Two pyridyl nitrogen atoms, two imine nitrogen atoms |
| Conformation | Angular, non-linear |
| Potential Application | Construction of coordination polymers |
Triazolyl-based Ligands
Triazole-based ligands have gained prominence in coordination chemistry due to their versatility and the stability of the resulting metal complexes. The this compound framework can be functionalized with triazole rings to generate ditopic ligands. A key example is the bidentate ligand bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane. This ligand is synthesized by the reaction of 4,4'-diaminodiphenylmethane with N,N-dimethylformamide azine, followed by cyclization.
The resulting ligand features two 1,2,4-triazole (B32235) rings linked by the flexible diphenylmethane spacer. This ligand has been successfully employed in the synthesis of novel coordination polymers with various metal ions, including Ag(I), Zn(II), and Cd(II). The flexibility of the ligand allows for the formation of diverse and intricate three-dimensional structures. For instance, in a zinc-based coordination polymer, two of these ligands can connect two zinc(II) atoms to form a ring structure, which is then further linked by other ligands to create an extended 3D network. organic-chemistry.org
Table 5: Examples of Coordination Polymers with Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
| Metal Ion | Resulting Structure | Key Structural Motif |
|---|---|---|
| Ag(I) | Coordination Polymer | - |
| Zn(II) | 3D Coordination Polymer | [ZnLZnL] ring structure |
| Cd(II) | 3D Coordination Polymer | Alternating 2D [CdLCdL] ring structure |
Phenylene-bis(phosphonic acid) based ligands
Phosphonic acid-based ligands are of great interest for the construction of metal-organic frameworks (MOFs) and coordination polymers due to their ability to form robust coordination bonds with a variety of metal ions. The synthesis of a phenylene-bis(phosphonic acid) ligand incorporating the this compound core can be envisioned through the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org
This reaction provides a powerful method for the formation of carbon-phosphorus bonds. The proposed synthesis would involve the reaction of this compound with a trialkyl phosphite, such as triethyl phosphite, in the presence of a nickel or palladium catalyst to facilitate the cross-coupling reaction. The resulting phosphonate (B1237965) ester can then be hydrolyzed under acidic conditions to yield the desired bis(phosphonic acid) ligand. The flexibility of the methylene spacer in the this compound backbone would allow for the formation of diverse network structures in the resulting coordination polymers.
Table 6: Proposed Synthesis of Phenylene-bis(phosphonic acid) Ligand
| Step | Reaction | Key Reagents | Product |
|---|---|---|---|
| 1 | Michaelis-Arbuzov Reaction | This compound, Triethyl phosphite, Ni or Pd catalyst | Tetraethyl ((methylenebis(4,1-phenylene))bis(phosphonate)) |
| 2 | Hydrolysis | Concentrated HCl | (Methylenebis(4,1-phenylene))bis(phosphonic acid) |
Metal-Ligand Coordination Architectures
The strategic placement of coordinating moieties on the phenyl rings of this compound enables the self-assembly of intricate metal-ligand structures, ranging from discrete cages to extended coordination polymers.
This compound serves as a crucial precursor in the synthesis of complex ligands for the assembly of iron(II) helicates and cylinders. A notable example involves the synthesis of the di(2,2'-bipyridine) ligand, bis(4-([2,2'-bipyridin]-5-ylethynyl)phenyl)methane (L2), through a Sonogashira cross-coupling reaction with 5-ethynyl-2,2'-bipyridine (B170337). nih.gov This ligand, upon reaction with iron(II) tetrafluoroborate (B81430), self-assembles into a triple-stranded metallosupramolecular cylinder with the formula Fe₂(L2)₃₄. nih.gov
X-ray crystallography has confirmed that these cylindrical complexes crystallize as racemic mixtures of the ΔΔ (P) and ΛΛ (M) helicates. nih.govresearchgate.net However, in solution, the larger cylinder formed by L2 exists as a mixture of the racemic (rac-ΔΔ/ΛΛ) and meso-ΔΛ isomers. nih.govresearchgate.net These structures are characterized by a central cavity, a feature that has been explored for potential host-guest chemistry. nih.gov
| Parameter | Value |
|---|---|
| Complex | Fe₂(L2)₃₄ |
| Formula | C₁₁₇H₇₄B₄F₁₆Fe₂N₁₈ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Fe-N Bond Lengths (Å) | 1.904 - 2.022 |
The coordination chemistry of this compound derivatives with silver(I) is marked by the formation of diverse structures, including discrete metallacycles and coordination polymers. The flexible nature of the methylene bridge in bis(phenyl) ligands, combined with the potential for argentophilic interactions, contributes to this structural variety.
Ligands featuring bis(pyrazolyl)methane units attached to a central phenyl ring react with silver(I) salts to form either discrete metallacyclic dications or acyclic, cationic coordination polymers, depending on the substitution pattern of the central arene. Thiophene-based bis(amido-pyridine) ligands have been shown to form macrocyclic complexes with silver(I) that can undergo ring-opening polymerization. In these structures, secondary bonds such as Ag···Ag, C=O···Ag, and S···Ag interactions play a significant role in the self-assembly of sheet-like structures. nih.gov
Furthermore, dinuclear silver(I) nitrate (B79036) complexes with bridging bisphosphinomethanes exhibit intramolecular argentophilic interactions. mdpi.com The coordination of additional ligands, such as pyrazole, can elongate the Ag···Ag distance, influencing the photophysical properties of the complex. mdpi.com The coordination environment around the silver(I) ion in these types of complexes can range from distorted trigonal pyramidal to tetrahedral. mdpi.com
| Ligand Type | Resulting Structure | Key Interactions |
|---|---|---|
| Bis(pyrazolyl)methane | Metallacycles, Coordination Polymers | Anion-π, π-π, Hydrogen Bonding |
| Bis(amido-pyridine) | Macrocycles, Coordination Polymers | Argentophilic (Ag···Ag), C=O···Ag, S···Ag |
| Bis(diphenylphosphino)methane (B1329430) | Dinuclear Complexes | Argentophilic (Ag···Ag) |
While direct coordination polymers of this compound with lanthanide(III) ions are not extensively documented, the use of analogous bis-ligand structures provides insight into their potential formation. For instance, bis(1,2,4-triazol-1-yl)methane has been successfully employed as a linker to construct a series of new lanthanide(III) coordination polymers with the general formula [Ln(btrm)₂(NO₃)₃]n. mdpi.com
In these structures, the bis(1,2,4-triazol-1-yl)methane ligand exhibits a bidentate-bridging coordination mode, connecting neighboring lanthanide ions to form one-dimensional polymeric chains. mdpi.com The coordination sphere of the lanthanide cation is completed by bidentate nitrate anions. mdpi.com The resulting monomeric unit within the chain can be described as an octagonal metallocycle. mdpi.com The principles demonstrated in these systems suggest that appropriately functionalized this compound ligands could similarly yield lanthanide-based coordination polymers with interesting structural and photoluminescent properties. mdpi.commdpi.com
Ligands derived from or analogous to this compound have been shown to coordinate with a range of other transition metals, leading to complexes with diverse geometries and potential applications.
Ruthenium(II): Ruthenium complexes with ligands containing bis(diphenylphosphino)methane (dppm) have been synthesized and studied for their reactivity and cytotoxicity. nih.gov These complexes, such as cis-[Ru(κ²-dppm)(bpy)Cl₂], can serve as precursors for the formation of more complex structures like ruthenafurans. nih.gov The coordination of substituted 2,2'-bipyridine ligands to Ru(II)-arene complexes has also been explored, demonstrating the versatility of ruthenium in forming stable organometallic compounds. mdpi.com
Rhodium(I) and Rhodium(III): Rhodium complexes with various chelating ligands, including those with diamidobenzene scaffolds, have been synthesized. nih.gov The electronic properties of these complexes can be tuned by altering the substituents on the ligands. nih.gov Rhodium(I) complexes bearing N,O-monoanionic ligands have also been prepared and characterized. researchgate.net
Palladium(II): Palladium(II) complexes with aminomethylphosphine (P-C-N) type ligands have been synthesized and shown to have a square planar geometry. researchgate.net These complexes have been investigated as catalysts in cross-coupling reactions. researchgate.net Additionally, palladium(II) complexes bearing mesoionic carbene ligands have been prepared and utilized in domino Sonogashira coupling/cyclization reactions. nih.gov
Platinum(IV): A variety of platinum(IV) complexes have been developed as potential anticancer agents. nih.govnih.gov These complexes often feature octahedral geometry with ligands that can influence their stability, reactivity, and biological activity. nih.gov The coordination of halogenated phenylacetates to platinum(IV) centers is one such strategy that has been explored. nih.gov
Influence of Ligand Design on Coordination Properties
The coordination behavior of ligands derived from this compound is significantly influenced by both steric and electronic factors, which can be fine-tuned through synthetic modifications.
The substituents on the phenyl rings and the nature of the coordinating groups play a pivotal role in determining the structure and properties of the resulting metal complexes.
Electronic Effects: The electronic properties of the substituents have a profound impact on the metal-ligand bonding and the reactivity of the complex. Electron-donating or electron-withdrawing groups on the ligand can modulate the electron density at the metal center. rsc.org In redox-active ligands, such as diamidobenzene, substituents on the N-atoms can be used to tune the electronic properties and redox potentials of the resulting rhodium(III) complexes over a wide range. nih.gov The introduction of ionic functionalities into phosphine ligands can lead to secondary effects, such as intramolecular hydrogen bonding and Coulombic repulsion, which can significantly alter their coordination chemistry. nih.gov
The interplay of these steric and electronic effects allows for the rational design of ligands based on the this compound framework to achieve desired coordination architectures and properties. acs.orgresearchgate.net
Rational Design of Multi-topic Ligands
The strategic design of multi-topic ligands is a cornerstone of crystal engineering, enabling the construction of coordination polymers with desired topologies and properties. This compound serves as an exemplary foundational building block for such design, primarily due to its robust diarylmethane scaffold and the reactive carbon-iodine bonds. These C-I bonds are amenable to a variety of high-yielding cross-coupling reactions, allowing for the precise installation of coordinating functionalities at the terminal positions of the molecule.
The core principle behind using this compound is to leverage its structural characteristics—a V-shaped conformation with significant conformational flexibility—to create divergent ligands. The methylene (-CH2-) bridge allows the two phenyl rings to rotate, adopting a range of dihedral angles. This inherent flexibility can influence the final architecture of the resulting coordination polymers, leading to diverse and often novel structural motifs. nih.gov The design process involves selecting appropriate coordinating units to replace the iodine atoms, thereby transforming the inert diaryliodide into a multi-topic ligand capable of bridging multiple metal centers.
A prominent strategy for the functionalization of this compound is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling. These reactions are well-suited for this purpose due to their high functional group tolerance and broad substrate scope.
Synthetic Pathways to Multi-topic Ligands:
| Coupling Reaction | Reactant | Coordinating Group Introduced | Resulting Ligand Type |
| Buchwald-Hartwig Amination | N-heterocycles (e.g., 1,2,4-triazole) | N-donor heterocyclic ring | Bis(heteroaryl)methane |
| Suzuki Coupling | Pyridylboronic acid | N-donor pyridyl group | Bis(pyridylphenyl)methane |
| Sonogashira Coupling | Ethynylpyridine | N-donor pyridyl-alkynyl group | Bis(pyridylethynylphenyl)methane |
A compelling example of this design strategy is the synthesis of the multi-topic ligand bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L). nih.govrsc.org Although the direct synthesis from this compound is not detailed, the logical synthetic route involves a double C-N cross-coupling reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination, with 4H-1,2,4-triazole. This transformation converts the starting material into a versatile ditopic N-donor ligand. The triazole groups offer multiple nitrogen atoms for coordination, making the ligand capable of bridging metal centers in various ways to form extended one-, two-, or three-dimensional networks. nih.gov
The flexible nature of the bis(phenyl)methane backbone in ligand L , combined with the specific coordination vectors of the triazole rings, directs the self-assembly process with metal ions. This rational design has been successfully employed to synthesize a series of novel coordination polymers with varying dimensionalities and topologies. For instance, the reaction of L with different metal salts such as Ag(I), Zn(II), and Cd(II) under solvothermal conditions has yielded 2D and 3D coordination polymers. nih.govrsc.org
The resulting structures are dictated by the coordination preferences of the metal ion and the conformational adaptability of the ligand. Detailed crystallographic analysis of these coordination polymers provides insight into the success of the ligand design.
Table 1: Selected Crystallographic Data for a Coordination Polymer based on a this compound Derivative
The following table presents data for the coordination polymer {[Cd(L)(1,4-bdc)0.5]}n, where L is bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and 1,4-bdc is 1,4-benzenedicarboxylate. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Metal Center | Cd(II) |
| Coordination Number | 6 |
| Coordination Geometry | Distorted Octahedral |
In this structure, the Cd(II) ion is coordinated by four nitrogen atoms from four different L molecules and two oxygen atoms from two different 1,4-benzenedicarboxylate ions. The ligand L acts as a tetradentate bridging ligand, demonstrating its multi-topic nature and validating the design principle of converting a simple diarylhalide into a sophisticated building block for coordination polymers. nih.gov
Table 2: Selected Bond Lengths and Angles for {[Cd(L)(1,4-bdc)0.5]}n nih.gov
| Bond | Length (Å) | Angle | Degree (°) |
| Cd–O1 | 2.2424(18) | O1–Cd–O2 | 156.97(7) |
| Cd–O2 | 2.3289(19) | N2–Cd–N3 | 85.65(8) |
| Cd–N2 | 2.382(2) | N2–Cd–N5 | 92.14(8) |
| Cd–N3 | 2.322(2) | N3–Cd–N6 | 93.30(8) |
| Cd–N5 | 2.333(2) | N5–Cd–N6 | 167.70(7) |
| Cd–N6 | 2.338(2) |
The data clearly shows how the rationally designed ligand L successfully bridges multiple metal centers, with Cd-N bond lengths falling within the expected range for such coordinative interactions. nih.gov The ability to systematically modify this compound through established synthetic protocols allows for the creation of a wide array of multi-topic ligands, each with the potential to form unique and functional coordination polymers.
Supramolecular Chemistry and Self Assembly
Metallosupramolecular Architectures
The integration of bis(4-iodophenyl)methane into multidentate ligands has proven effective in generating a variety of metallosupramolecular structures. These assemblies are formed through the coordination of the ligand's binding sites with metal centers, leading to discrete, well-defined architectures.
This compound has been utilized as a core component in the synthesis of di(2,2′-bipyridine) ligands, which in turn self-assemble with iron(II) ions to form triple-stranded helical and cylindrical structures. frontiersin.orgnih.gov For instance, the ligand bis(4-([2,2′-bipyridin]-5-ylethynyl)phenyl)methane (L2), derived from this compound, reacts with iron(II) tetrafluoroborate (B81430) to produce a metallo-cylinder with the formula Fe2(L2)34. frontiersin.orgflinders.edu.auresearchgate.net
X-ray crystallography has confirmed that these complexes can crystallize as racemic mixtures of right-handed (ΔΔ or P) and left-handed (ΛΛ or M) helicates. frontiersin.orgnih.govresearchgate.net The larger size of the ligand L2, owing to the diphenylmethylene spacer, can also lead to the formation of a meso (ΛΔ) isomer in solution, which is less sterically hindered. frontiersin.orgflinders.edu.au The resulting cylindrical structures possess a central cavity and a significant iron-to-iron distance, for example, 19.1 Å in Fe2(L2)34. flinders.edu.auresearchgate.net
| Complex | Isomers Observed | Fe-Fe Distance (Å) |
| Fe2(L2)34 | Racemic (ΔΔ/ΛΛ) and meso (ΛΔ) in solution | 19.1 |
Table 1: Properties of a Helical Assembly Incorporating a this compound Derivative. flinders.edu.auresearchgate.net
While direct evidence for this compound forming toroidal supramolecules is not prevalent, related structures highlight the potential for such assemblies. For example, thioether-bis(pyrazolyl)methane ligands, which share a similar methylene-bridged diaryl structure, have been shown to form hexameric, toroidal supramolecules with silver(I) ions. acs.org This suggests that with appropriate functionalization, this compound could be a viable scaffold for the construction of toroidal architectures.
This compound and its derivatives are effective building blocks for creating one-dimensional (1D) and two-dimensional (2D) coordination polymers. For example, a bidentate imidazole (B134444) derivative, bis[4-(imidazol-1-yl)phenyl]methane, synthesized from this compound, forms infinite 1D supramolecular structures through extensive intermolecular hydrogen bonds. asianpubs.org
In another instance, a derivative of this compound, bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L), has been used to synthesize a 2D coordination polymer with silver ions and molybdate, having the formula {[Ag2(L)2(Mo4O13)·(CH3CN)]}n. nih.gov This polymer exhibits a complex (2,3,3,3,4)-connected network topology. nih.gov The versatility of the this compound framework allows for the creation of diverse coordination polymers with varying dimensionalities and topologies depending on the co-ligands and metal ions used. nih.govubfc.fr
Non-Covalent Interactions in Self-Assembly
The self-assembly processes involving this compound are significantly influenced by non-covalent interactions, particularly halogen and hydrogen bonds. These interactions play a crucial role in directing the orientation of molecules and stabilizing the resulting supramolecular architectures.
The iodine atoms in this compound are capable of forming halogen bonds, which are non-covalent interactions between a halogen atom (as a Lewis acid) and a Lewis base. acs.org The strength and directionality of these bonds make them a powerful tool in crystal engineering. acs.orgmdpi.com The tendency to form strong halogen bonds follows the order I > Br > Cl > F. acs.org
In the solid state, halogen bonding can dictate the packing of molecules. For instance, half-sandwich metal complexes with bis(4-iodopyrazol-1-yl)methane, a related ligand, demonstrate the importance of halogen-bonded assemblies. researchgate.net The crystal structure of tetrakis(4-iodophenyl)methane, a similar compound, is organized through I···I interactions, which contribute to a layered arrangement. nih.govrsc.org These interactions can be a primary factor in controlling the supramolecular architecture. researchgate.net
Hydrogen bonding is another critical non-covalent interaction that governs the self-assembly of this compound derivatives. nih.gov In the crystal structure of bis[4-(imidazol-1-yl)phenyl]methane, extensive C-H···N hydrogen bonds link the molecules into infinite one-dimensional chains, contributing to the stability of the crystal structure. asianpubs.org
The interplay between hydrogen bonding and the molecular shape dictates the final architecture. nih.gov For example, in adducts of allylamine (B125299) with n-alcohols, the hydrogen-bonding interactions between NH2 and OH groups lead to different structural motifs depending on the size of the alcohol. nih.gov Similarly, the supramolecular synthons arising from hydrogen bonds in diphenylmethane (B89790) frameworks can lead to various motifs, including square patterns and infinite chains. researchgate.net
Host-Guest Chemistry
The utility of this compound as a foundational unit in host-guest chemistry is notably demonstrated through its incorporation into complex metallosupramolecular architectures. Researchers have utilized its rigid, V-shaped structure as a scaffold to build sophisticated host molecules with well-defined cavities.
Design and Exploration of Central Cavities in Supramolecular Hosts
A key application of this compound is as a precursor in the synthesis of elaborate ligands for metallosupramolecular structures. ugr.esmdpi.com Through a standard Sonogashira cross-coupling reaction, this compound is reacted with 5-ethynyl-2,2'-bipyridine (B170337) to produce the ligand bis(4-([2,2'-bipyridin]-5-ylethynyl)phenyl)methane (L2). ugr.es This ligand was specifically designed to assemble into a triple-stranded helicate upon coordination with iron(II) ions. mdpi.com
The subsequent reaction of this ligand with iron(II) tetrafluoroborate yields a metallosupramolecular cylinder with the formula Fe₂(L2)₃₄. mdpi.com X-ray crystallography confirmed that this assembly creates a distinct central cavity within the helicate structure. mdpi.com The design principle leverages the geometry of the this compound-derived ligand to direct the formation of a container-like molecule, providing a cavity suitable for potential guest encapsulation. ugr.esmdpi.com
Guest Encapsulation Studies
With the successful synthesis of the cavity-containing Fe₂(L2)₃₄ helicate, its host-guest properties were investigated. mdpi.com The study explored the potential for this supramolecular host to encapsulate small molecule guests, a critical function for applications in sensing, separation, or catalysis. mdpi.com
The researchers examined the interaction of the helicate with several small drug molecules to assess its binding capabilities. mdpi.com However, the experimental results from these guest encapsulation studies were definitive: none of the potential guest molecules were found to bind within the central cavity of the helicate. mdpi.com This finding, while negative, is crucial for understanding the specific recognition properties and steric or electronic constraints of this particular host system.
Table 1: Guest Encapsulation Results for Fe₂(L2)₃₄ Helicate
| Host Molecule | Potential Guests | Encapsulation Observed | Source |
|---|
Receptor Organization and Solvent Dependence in Host-Guest Interactions
The organization of host molecules and the influence of the solvent environment are critical factors in host-guest chemistry. mdpi.com In the case of the Fe₂(L2)₃₄ helicate derived from this compound, ¹H NMR spectra revealed that in solution, the complex exists as a mixture of its racemic (rac-ΔΔ/ΛΛ) and meso-ΔΛ isomers. mdpi.com This indicates a dynamic or conformational equilibrium for the receptor's organization in the solution phase.
The choice of solvent is known to be a determining factor for the stability and assembly of supramolecular structures. mdpi.com For instance, competing solvents like methanol (B129727) or DMSO can disrupt hydrogen-bonding interactions in some capsules, while cationic metal-organic cages often require high polarity solvents like acetonitrile (B52724) or DMSO to remain soluble. mdpi.com While specific solvent-dependent binding studies for the Fe₂(L2)₃₄ system were not detailed, the synthesis of the L2 ligand and related porphyrin systems often involves solvents such as chloroform, THF, and acetonitrile, highlighting the typical solvent environments in which these molecules are manipulated. rsc.orgresearchgate.net
Molecular Networks and Crystal Engineering
This compound and its derivatives are valuable components in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties. The iodine substituents play a crucial role in directing the assembly of molecules through specific intermolecular interactions.
Construction of Porous Frameworks
In the construction of porous materials like Covalent Organic Frameworks (COFs) or Porous Aromatic Frameworks (PAFs), polyiodinated aromatic compounds are frequently used as building blocks because the iodine atoms can be readily converted into other functional groups or participate in coupling reactions. mdpi.com However, research in this area has predominantly focused on precursors with higher symmetry and more connection points, such as tetrakis(4-iodophenyl)methane. mdpi.comrsc.orgcsic.es Studies have shown that tetrakis(4-iodophenyl)methane itself forms a non-porous crystal structure. mdpi.com To achieve porosity, it must be modified, for example, into tetrakis(4-(iodoethynyl)phenyl)methane, which then forms porous crystals. mdpi.com
There is little evidence to suggest that this compound itself is a primary building block for creating porous frameworks. Instead, it is often used as a precursor for more complex ligands. For example, a derivative, bis[4-(imidazol-1-yl)phenyl]methane, was synthesized from this compound and noted for its potential in building supramolecular Metal-Organic Framework (MOF) architectures due to the coordinating ability of the imidazole groups. asianpubs.org
Interplay of Strong and Weak Interactions in Crystal Packing
The crystal structure of a molecule is the result of a delicate balance between various intermolecular interactions. The crystal structure of this compound has been determined at 113 K. researchgate.net
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₃H₁₀I₂ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P12(1)/c1 | researchgate.net |
| a (Å) | 8.674(2) | researchgate.net |
| b (Å) | 6.155(1) | researchgate.net |
| c (Å) | 23.393(5) | researchgate.net |
| β (°) | 90.03(3) | researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-ethynyl-2,2'-bipyridine |
| bis(4-([2,2'-bipyridin]-5-ylethynyl)phenyl)methane |
| Iron(II) tetrafluoroborate |
| Methanol |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Acetonitrile |
| Chloroform |
| Tetrahydrofuran (THF) |
| Tetrakis(4-iodophenyl)methane |
| Tetrakis(4-(iodoethynyl)phenyl)methane |
Catalytic Applications and Reaction Mechanisms
Role in Cross-Coupling Reactions
Cross-coupling reactions are a class of reactions in organic synthesis that involve the joining of two fragments with the aid of a metal catalyst. asianpubs.org Bis(4-iodophenyl)methane, as a di-iodinated aromatic compound, is an excellent substrate for these transformations, allowing for the formation of two new carbon-carbon or carbon-heteroatom bonds. The high reactivity of the aryl iodide bond compared to other aryl halides makes it a preferred coupling partner. wikipedia.org
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org this compound can serve as the dihalide component, enabling the synthesis of molecules with two acetylene (B1199291) linkages.
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
Palladium Cycle : The cycle begins with the oxidative addition of the aryl iodide (from this compound) to a Pd(0) species, forming a Pd(II) complex. libretexts.org
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
Transmetalation : The copper acetylide then transfers the alkyne group to the Pd(II) complex in a step called transmetalation. wikipedia.org
Reductive Elimination : The resulting Pd(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
A copper-free variant of the Sonogashira reaction also exists, which is often preferred to avoid issues with alkyne homocoupling. asianpubs.org In this version, the deprotonation of the alkyne is typically facilitated by a strong base, and the subsequent steps proceed on the palladium center. libretexts.org The use of this compound in Sonogashira polycondensation reactions with di-alkynes allows for the synthesis of conjugated polymers like oligo(p-phenyleneethynylene)s (OPEs), which exhibit interesting electronic and optical properties. scielo.org.mxresearchgate.net
Stable organic radicals like the triphenylmethyl (trityl) radical and its derivatives are of interest for applications in materials science and bioimaging due to their unique optical and paramagnetic properties. mdpi.com Functionalizing these radicals is key to tuning their properties. However, direct functionalization can be challenging. An effective strategy involves synthesizing a precursor molecule bearing a reactive handle, such as an iodo group, which can then participate in cross-coupling reactions. researchgate.net
A mono-iodized precursor, (2,6-dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane (HTTM-I), has been demonstrated to be a versatile platform for creating a wide array of functionalized triphenylmethyl radicals. mdpi.comresearchgate.net This precursor readily undergoes various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce both electron-donating and electron-accepting groups. mdpi.comresearchgate.net This approach overcomes previous limitations where functionalization was restricted to strong electron-donating groups. researchgate.net
Following the coupling reaction, the protonated triphenylmethyl precursor is converted to the stable radical via deprotonation and mild oxidation. mdpi.com This methodology allows for the synthesis of novel trityl radicals with tailored properties, such as water-soluble derivatives for bioimaging or radicals with enhanced photoluminescence quantum yields for use in light-emitting diodes. mdpi.comresearchgate.net
Advanced Catalytic Systems
Beyond standard cross-coupling, this compound is implicated in more advanced catalytic systems for polymer synthesis and metal-free transformations.
Palladium-catalyzed carbonylation polymerization is a powerful technique for synthesizing polymers such as polyamides and polyketones. This reaction typically involves the coupling of an aryl dihalide, a dinucleophile (like a diamine), and carbon monoxide (CO). researchgate.net this compound, or structurally similar diiodoaromatic compounds, can serve as the aryl dihalide monomer.
In a representative example, a series of aromatic polyamides containing tetraphenyl-imidazolyl units were prepared through the palladium-catalyzed carbonylation polymerization of the diiodide 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole with various aromatic diamines and carbon monoxide. researchgate.net The reaction is catalyzed by a system like Pd(PPh₃)₂Cl₂ in the presence of a phosphine (B1218219) ligand and a base. researchgate.net The resulting polymers often exhibit desirable properties such as high thermal stability and good solubility in organic solvents, making them suitable for use as high-performance materials. researchgate.net
Table 1: Properties of Aromatic Polyamides Synthesized via Palladium-Catalyzed Carbonylation Polymerization researchgate.net
| Polymer | Inherent Viscosity (dL/g) | 5% Weight Loss Temp. (°C) | Char Yield at 800°C (%) | Limiting Oxygen Index (%) |
|---|---|---|---|---|
| PA-a | 0.68 | 425 | 43 | 34.7 |
| PA-b | 0.72 | 517 | 58 | 40.7 |
| PA-c | 0.63 | 495 | 56 | 39.5 |
| PA-d | 0.65 | 480 | 53 | 38.2 |
Data derived from a study on polyamides synthesized from a similar diiodo monomer, 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole, demonstrating the general characteristics of polymers from this method.
Diaryliodonium salts have emerged as potent arylating agents, offering an alternative to traditional transition metal-catalyzed methods. nih.govbeilstein-journals.org These hypervalent iodine compounds are stable, solid, and can smoothly arylate a variety of nucleophiles under mild, often metal-free conditions. beilstein-journals.orgnih.gov this compound can be a precursor for the synthesis of symmetrical diaryliodonium salts. The synthesis typically involves the oxidation of the iodoarene to an iodine(III) intermediate, which then reacts with another arene molecule. diva-portal.orgacs.org
The mechanism of transition-metal-free arylation with diaryliodonium salts generally proceeds via ligand coupling. nih.govnih.gov The process involves the exchange of the iodonium (B1229267) salt's counteranion with the nucleophile, forming a T-shaped iodine(III) intermediate. nih.govacs.org This is followed by reductive elimination, where the aryl group is transferred to the nucleophile, forming the desired product and releasing an aryl iodide molecule as a byproduct. nih.gov This strategy has been successfully applied to the O-arylation of phenols, N-arylation of amines, and S-arylation of thioamides. diva-portal.org In some cases, diaryliodonium salts can also serve as precursors to aryne intermediates under basic conditions, enabling a different pathway for N-arylation of amides. rsc.org
In catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of a metal catalyst. nih.govuclouvain.be this compound can be envisioned as a scaffold for creating bidentate ligands. The two iodo-groups can be substituted, for example with phosphine groups via lithiation and reaction with a chlorophosphine, to create a bis(phosphine) ligand. The methylene (B1212753) bridge provides a flexible backbone, and the properties of the resulting ligand-metal complex can be tuned.
Homogeneous Catalysis : In homogeneous catalysis, the catalyst and reactants are in the same phase. uclouvain.be Ligands derived from this compound, such as a [bis(diphenylphosphino)phenyl]methane-type ligand, could be used to form discrete, soluble metal complexes. nih.gov These complexes could be applied in various reactions like hydroformylation, hydrogenation, or cross-coupling, where the ligand's steric and electronic properties would influence the catalytic outcome. uclouvain.benih.gov
Heterogeneous Catalysis : A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. researchgate.net To overcome this, homogeneous catalysts can be "heterogenized" by anchoring them to a solid support. researchgate.net Ligands derived from this compound could be incorporated into a polymer backbone or attached to a support material like silica (B1680970). The resulting supported catalyst would combine the high activity and selectivity of a homogeneous catalyst with the ease of separation and recyclability of a heterogeneous catalyst. researchgate.net For instance, Mn(II) complexes with pendant iodophenyl ligands have been used to catalyze oxidation reactions, demonstrating how the iodo-functional group itself can be part of a catalytic system. researchgate.net
Catalytic Carbon dioxide Conversion (e.g., to Cyclic Carbonates)
The conversion of carbon dioxide (CO₂) into valuable chemicals, such as cyclic carbonates, is a significant area of research aimed at mitigating greenhouse gas emissions and utilizing CO₂ as a renewable carbon feedstock. This transformation is typically achieved through the cycloaddition of CO₂ to epoxides, a reaction that often requires a catalyst to proceed efficiently.
Extensive searches of scientific databases and chemical literature did not yield any studies where this compound is employed as a catalyst for the conversion of CO₂ to cyclic carbonates. The field is dominated by other catalytic systems, including:
Metal-Organic Frameworks (MOFs): These materials, particularly those based on metals like copper and zinc, have shown high activity in catalyzing CO₂ fixation to cyclic carbonates, sometimes even at atmospheric pressure.
Bifunctional Organocatalysts: These catalysts, which can possess both acidic and basic functionalities within the same molecule, are effective for cyclic carbonate synthesis without the need for a metal co-catalyst.
Hybrid Catalysts: These involve organometallic or organocatalytic species supported on heterogeneous materials like silica or nanocarbons, offering advantages in terms of catalyst recovery and reusability.
While this compound contains iodine atoms, which can be involved in halogen bonding, and a diphenylmethane (B89790) scaffold, which can be a backbone for various ligands, there is no documented evidence of its direct use or as a precursor for a catalyst in this specific application.
Metal-Ligand Interactions in Catalysis
The study of metal-ligand interactions is fundamental to understanding and designing effective catalysts. The electronic and steric properties of a ligand bound to a metal center dictate the catalytic activity, selectivity, and stability of the resulting complex.
It is plausible that this compound could serve as a starting material for the synthesis of more complex ligands, where the iodo-groups are replaced via cross-coupling reactions to introduce coordinating moieties. However, the literature does not provide specific examples of such ligands derived from this compound being used in catalysis. For instance, studies have been published on the catalytic activity of metal complexes with related but structurally distinct ligands such as bis(pyrazolyl)methane or bis(imidazole)methane derivatives. These studies highlight the importance of the specific heterocyclic nitrogen donors in coordinating with the metal center, a feature that this compound lacks.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
The analysis of electronic structure and bonding provides a fundamental understanding of a molecule's stability, reactivity, and properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of organic molecules. nih.govnih.gov For compounds containing iodophenyl groups, DFT methods are employed to analyze electronic structures, assess HOMO-LUMO energy gaps, and understand the influence of substituents and molecular conformation on these properties. nih.gov
Calculations are typically performed using various functionals, such as B3LYP, CAM-B3LYP, or wB97XD, paired with appropriate all-electron basis sets like 6-31+G*. nih.govacs.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy gap between these frontier orbitals helps in evaluating the molecule's electronic excitation properties and kinetic stability. nih.govnih.gov For instance, in related organoradical compounds, DFT calculations have been used to determine the ionization energy of donor moieties, providing a measure of their electron-donating strength. researchgate.net
Table 1: Common Methodologies in DFT Calculations for Aromatic Compounds
| Parameter/Analysis | Common DFT Functional | Basis Set | Purpose |
|---|---|---|---|
| Geometric Optimization | B3LYP, PBE0, wB97XD | 6-31G(d), 6-31+G* | To find the lowest energy structure of the molecule. acs.orgresearchgate.net |
| Frontier Molecular Orbitals (HOMO/LUMO) | B3LYP, CAM-B3LYP | 6-311++G(d,p) | To analyze electronic transitions, reactivity, and energy gaps. nih.govnih.gov |
| Electron Localization Function (ELF) | B3LYP | cc-pVDZ | To visualize regions of high electron localization, indicating chemical bonds and lone pairs. nih.govresearchgate.net |
The solid-state architecture and properties of materials are governed by intermolecular interactions. For halogenated compounds like Bis(4-iodophenyl)methane, non-covalent interactions, particularly halogen bonds, are of significant interest. Computational modeling is essential for characterizing and quantifying these forces. acs.orgnih.gov
Studies on closely related molecules, such as tetrakis(4-iodophenyl)methane, reveal the importance of iodine-iodine (I···I) and iodine-phenyl (I···Ph) interactions in directing their crystal packing. researchgate.netrsc.org Computational techniques used to analyze these interactions include:
Hirshfeld Surface Analysis: This method allows for the visualization and quantification of different types of intermolecular contacts within a crystal, providing percentages of interactions like C–H···π and halogen bonds. researchgate.netacs.org
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density topology helps to identify and characterize the nature and strength of noncovalent interactions through bond critical points. acs.org
Noncovalent Interaction (NCI) Plot Index: This technique visualizes weak interactions in real space, distinguishing between attractive (like hydrogen or halogen bonds) and repulsive forces. nih.govacs.org
PIXEL Calculations: This approach calculates interaction energies and decomposes them into coulombic, polarization, dispersion, and repulsion components, offering a precise energetic understanding of the crystal lattice. acs.org
In related bis(indolyl)methane systems, molecular modeling has shown that binding processes are driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov
When this compound or its derivatives act as ligands in metal complexes, quantum chemical studies are vital for elucidating the nature of the metal-ligand bond. researcher.life For silver(I) complexes with analogous 1,2-bis[4-iodophenyl)imino]acenaphthene ligands, comprehensive DFT calculations have been performed to determine the coordination geometry and the character of the metal-ligand interactions. researchgate.net
These studies often employ a suite of analytical tools:
Quantum Theory of Atoms in Molecules (QTAIM): Used to analyze the electron density and characterize the bonding between the metal and ligand atoms. researchgate.net
Electron Localization Function (ELF) and Interacting Quantum Atoms (IQA): These methods provide further insight into the electronic structure and the nature of the chemical bond. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO is used to investigate charge transfer between the metal and the ligand and to understand the orbital-level interactions. researchgate.net
Time-Dependent DFT (TD-DFT): This method is used to study electronic transitions, including metal-ligand charge-transfer (MLCT) transitions, which are crucial for the optical properties of the complex. nih.gov
Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observations.
The prediction of infrared (IR) and Raman spectra is a standard application of computational chemistry, aiding in the assignment of experimental vibrational bands. faccts.de DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. acs.orgnih.gov
For accurate comparison with experimental data, the calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model. nih.govacs.orgnih.gov The analysis involves assigning calculated modes to specific molecular motions, such as C=C stretching, C-H bending, or vibrations of the core skeleton. mdpi.comresearchgate.net For example, in studies of related complex molecules, calculated IR and Raman spectra have shown excellent agreement with experimental results, allowing for a detailed assignment of the vibrational bands. acs.orgnih.gov Computational approaches can also predict which vibrational modes are IR-active (involving a change in dipole moment) or Raman-active (involving a change in polarizability), based on molecular symmetry and selection rules. scm.comwolfram.com
Table 2: Representative Vibrational Mode Assignments from DFT Calculations
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretching | 3300–3600 | IR, Raman |
| C-H Stretching (Aromatic) | 3000–3100 | IR, Raman |
| C=O Stretching | 1630-1730 | IR |
| C=C Stretching (Aromatic) | 1475–1600 | IR, Raman |
| C-N Stretching | 800-1500 | IR |
| C-I Stretching | 500-600 | IR, Raman |
(Note: Ranges are approximate and based on general findings for similar functional groups in various molecules. mdpi.commdpi.comresearchgate.net)
Predicting fluorescence properties, such as emission wavelengths and photoluminescence quantum yields (PLQY), is also a key area of research.
Emission Wavelengths: TD-DFT can be used to model the geometry of the first excited state, and the energy difference between the relaxed excited state and the ground state provides an estimate of the emission wavelength.
Quantum Yields (QY): While direct first-principles calculation of QY is challenging, computational models can provide insights. For instance, TD-DFT calculations on related radical compounds have shown that electron-donating iodine atoms can accelerate radiative transitions while a rigid matrix suppresses non-radiative decay, leading to high QY. researchgate.net Furthermore, machine learning algorithms are emerging as a powerful tool for predicting QYs and emission wavelengths by training models on large experimental databases. chemrxiv.org For the best-performing models, predictions for emission wavelengths can achieve a root-mean-square error of around 28.8 nm, and QY predictions have an error of approximately 0.19. chemrxiv.org
Reaction Mechanism Elucidation
Mechanistic Insights into Cross-Coupling Reactions
The synthesis of diarylmethanes, including derivatives of this compound, is often achieved through cross-coupling reactions. mdpi.com Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms of these reactions. acs.org These studies provide insights into the energetics of different reaction pathways, the structures of transition states, and the role of catalysts and ligands.
Cross-coupling reactions for the formation of diarylmethanes can proceed through various mechanisms, including those involving radical intermediates. mdpi.comresearchgate.net For instance, in photoredox-catalyzed decarboxylative cross-coupling reactions, the mechanism is believed to involve radical species. mdpi.com The presence of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine) can inhibit the reaction, supporting a radical-mediated pathway. mdpi.com
Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming C(sp³)–C(sp²) bonds, which is relevant for the synthesis of diarylmethanes. researchgate.netnih.gov These reactions can involve single-electron transfer (SET) processes, making their mechanistic investigation challenging. nih.gov Computational modeling helps in understanding the intricate steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. libretexts.org In some nickel-catalyzed reactions, a radical chain process may be initiated by the reaction of an Ar–Ni(II) complex with an alkyl halide. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are widely used for C-C bond formation. libretexts.orgmobt3ath.com The general mechanism involves the oxidative addition of an aryl halide (like this compound) to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org Computational studies have been employed to investigate the energetics of these steps. For example, in a study on a Pd(II)-catalyzed carboxyalkynylation reaction using an iodine(III) oxidant, DFT calculations revealed that a proposed Pd(II)/Pd(IV) catalytic cycle was energetically unfavorable. Instead, a novel mechanism involving carboxypalladation, substitution with the iodine(III) reagent, and alkynyl transfer from iodine(III) to Pd(II) was identified as the operative pathway. acs.org
The table below summarizes key aspects of different cross-coupling reaction mechanisms relevant to the synthesis of diarylmethanes.
| Reaction Type | Catalyst/Conditions | Key Mechanistic Features | Computational Insights |
| Photoredox-Catalyzed Decarboxylative Cross-Coupling | Photoredox catalyst, light | Radical intermediates | Inhibition by radical scavengers supports radical mechanism. mdpi.com |
| Nickel-Catalyzed Cross-Coupling | Nickel catalyst, ligands | Single-Electron Transfer (SET), radical chain processes | Helps in understanding complex SET pathways and the role of ligands in controlling regioselectivity. researchgate.netnih.gov |
| Palladium-Catalyzed Suzuki-Miyaura Coupling | Palladium catalyst, base | Oxidative addition, transmetalation, reductive elimination | Elucidates the energetics of each step in the catalytic cycle. mobt3ath.com |
| Palladium-Catalyzed Stille Coupling | Palladium catalyst | Oxidative addition, transmetalation, reductive elimination | Provides insights into the reaction pathway and the role of the organotin reagent. libretexts.org |
| Palladium-Catalyzed Sonogashira Coupling | Palladium and copper co-catalyst | Oxidative addition, transmetalation, reductive elimination | Mechanistic studies have explored the effects of ligands and low catalyst loadings. rwth-aachen.de |
| Palladium-Catalyzed with Iodine(III) Oxidant | Palladium catalyst, Iodine(III) reagent | Alternative to Pd(II)/Pd(IV) cycle | DFT calculations can reveal unexpected, lower-energy reaction pathways. acs.org |
Understanding Ligand-Metal Interactions and Catalytic Cycles
The interaction between ligands and the metal center is a critical factor that governs the efficiency and selectivity of catalytic cycles in cross-coupling reactions. mdpi.com Computational chemistry provides a powerful lens to probe these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. nih.gov
In the context of this compound, which serves as a substrate in many catalytic reactions, the nature of the ligand coordinated to the metal catalyst (e.g., palladium or nickel) can significantly influence the reaction outcome. nih.govmdpi.com Ligands can affect the electronic properties of the metal center, its coordination geometry, and the steric environment around it. mdpi.com These factors, in turn, impact the kinetics and thermodynamics of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. libretexts.org
For example, in nickel-catalyzed cross-coupling reactions, different nitrogen-based ligands can lead to different regioselectivity. nih.gov Computational studies can model the binding of these ligands to the nickel center and analyze how they influence the transition states of the migratory insertion and reductive elimination steps, thereby explaining the observed selectivity. nih.gov Similarly, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands is often crucial for achieving high yields and turnover numbers. libretexts.orgrwth-aachen.de DFT calculations can be used to evaluate the binding energies of different ligands and to model the entire catalytic cycle, providing a detailed energy profile of the reaction. acs.org
The catalytic cycle typically begins with the oxidative addition of the C-I bond of this compound to a low-valent metal center. libretexts.org Computational models can determine the activation barrier for this step and how it is influenced by the ligand. Subsequent steps, such as transmetalation and reductive elimination, can also be modeled to provide a complete picture of the catalytic process. libretexts.org
Recent computational work on a palladium(II)-catalyzed reaction using an iodine(III) oxidant demonstrated that the initial assumption of a Pd(II)/Pd(IV) cycle was incorrect. acs.org DFT calculations showed that the formation of a Pd(IV) intermediate was energetically inaccessible. acs.org Instead, the calculations supported a novel mechanism involving the interaction of the Pd(II) intermediate with the iodine(III) reagent. acs.org This highlights the power of computational chemistry to challenge and refine proposed catalytic cycles.
The table below outlines the role of ligand-metal interactions in different stages of a generic catalytic cycle involving an aryl iodide like this compound.
| Catalytic Cycle Step | Role of Ligand-Metal Interaction | Computational Approach |
| Catalyst Activation | Ligands stabilize the active catalytic species and can influence its formation. | Modeling the generation of the active catalyst from a precatalyst. nih.gov |
| Oxidative Addition | Ligands modulate the electron density on the metal, affecting its reactivity towards the C-I bond. Steric bulk of the ligand can also influence this step. | Calculation of the activation energy for the oxidative addition of this compound to the metal-ligand complex. |
| Transmetalation | The ligand environment affects the rate of transfer of the organic group from the transmetalating agent to the palladium center. | Modeling the transition state of the transmetalation step. |
| Reductive Elimination | Ligands influence the ease with which the new C-C bond is formed and the product is released from the metal center. The steric and electronic properties of the ligand are critical. | Calculation of the energy barrier for the reductive elimination step to form the final product. |
| Catalyst Regeneration | Ligands ensure the stability of the metal center as it returns to its initial low-valent state to begin a new cycle. | Modeling the full catalytic cycle to ensure energetic feasibility. |
Supramolecular Assembly Simulation
Predicting and Modeling Self-Assembly Processes
The iodine atoms in this compound can participate in halogen bonding, a directional non-covalent interaction that can be exploited in crystal engineering and the design of supramolecular architectures. researchgate.netacs.orgmdpi.com Computational simulations are a vital tool for predicting and modeling the self-assembly processes driven by such interactions. These simulations can provide insights into the structure and stability of the resulting supramolecular assemblies.
The self-assembly of molecules into well-defined structures is governed by a delicate balance of intermolecular forces, including halogen bonds, hydrogen bonds, and π-π stacking interactions. researchgate.netmdpi.com Molecular modeling techniques, such as molecular dynamics (MD) and Monte Carlo simulations, can be used to explore the potential energy landscape of a system of this compound molecules and predict the most stable assembled structures.
For instance, the crystal structure of tetrakis(4-iodophenyl)methane, a related compound, reveals a network structure where I₄ synthons act as supramolecular nodes. rsc.org Similar principles of self-assembly can be applied to this compound. Computational models can predict how the geometric constraints of the molecule and the directionality of the halogen bonds will guide the formation of one-, two-, or three-dimensional networks.
DFT calculations can be employed to determine the strength and directionality of the halogen bonds between this compound molecules. mdpi.com The molecular electrostatic potential (MEP) surface can be calculated to identify the electrophilic region (the σ-hole) on the iodine atom, which is crucial for halogen bonding. scispace.com This information can then be used to parameterize force fields for larger-scale simulations.
The table below summarizes computational approaches used to predict and model the self-assembly of molecules like this compound.
| Computational Method | Information Obtained | Relevance to this compound Assembly |
| Density Functional Theory (DFT) | Interaction energies, optimized geometries, molecular electrostatic potentials (MEP). mdpi.com | Quantifies the strength and directionality of halogen bonds involving the iodine atoms. Identifies the σ-hole. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior of molecules, prediction of stable assembled structures, free energy calculations. | Simulates the process of self-assembly in different environments (e.g., in solution or on a surface) and predicts the final supramolecular architecture. |
| Monte Carlo (MC) Simulations | Exploration of conformational space, prediction of thermodynamically stable structures. | Samples a wide range of possible molecular arrangements to identify the most favorable self-assembled structures. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in a crystal structure. researchgate.net | Analyzes the types and importance of different non-covalent interactions that stabilize the assembled structure. researchgate.net |
Applications in Advanced Materials Science
Porous Materials
The quest for materials with high porosity and specific surface areas is a driving force in materials science, with applications ranging from gas storage and separation to catalysis. Bis(4-iodophenyl)methane and its analogs have proven to be instrumental in the construction of several classes of porous organic materials.
Porous Aromatic Frameworks (PAFs) are a class of amorphous porous organic polymers known for their exceptional thermal and chemical stability, along with high surface areas. researchgate.net These materials are typically synthesized through irreversible carbon-carbon bond-forming reactions, such as the Yamamoto-type Ullmann cross-coupling of aryl halides. google.com
While the archetypal PAF-1 is famously synthesized from the tetrahedral monomer tetrakis(4-bromophenyl)methane, the use of iodo-substituted precursors is also a viable and effective strategy. google.commdpi.com The Yamamoto homocoupling of tetrahedral monomers like tetrakis(4-iodophenyl)methane, a structural extension of this compound, proceeds using a nickel catalyst, typically bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], to form highly robust, three-dimensional networks. rsc.orgacs.orgncsu.edu The resulting materials exhibit properties very similar to those derived from bromo-analogues, including high Brunauer-Emmett-Teller (BET) surface areas. ncsu.edu The use of an iodo-functionalized monomer can influence the reaction kinetics due to the higher reactivity of the C-I bond compared to the C-Br bond.
The synthesis of these frameworks involves the polymerization of the monomer in a solvent like anhydrous N,N-dimethylformamide (DMF) in the presence of the nickel catalyst and a ligand such as 2,2'-bipyridine (B1663995). researchgate.net The reaction mixture is heated, typically around 80°C, for an extended period to ensure complete polymerization. researchgate.net The resulting solid polymer is then washed extensively to remove any residual catalyst and unreacted monomer, yielding a pure, highly porous material. ncsu.edu
Table 1: Synthesis and Properties of a Porous Aromatic Framework from an Iodo-Substituted Monomer
| Monomer | Reaction Type | Catalyst System | Yield | Key Properties | Reference |
|---|---|---|---|---|---|
| Tetrakis(4-iodophenyl)methane | Yamamoto-type Ullmann Coupling | Ni(cod)₂ / 2,2'-bipyridyl | 84% | High thermal stability, high surface area | ncsu.edu |
Microporous Organic Networks (MONs), also referred to as Conjugated Microporous Polymers (CMPs), are another class of porous materials synthesized from aromatic building blocks. nih.gov Unlike PAFs which often rely on homocoupling, MONs are frequently constructed using cross-coupling reactions like the Sonogashira-Hagihara reaction, which couples an aryl halide with a terminal alkyne. nih.govbohrium.comrsc.org
This compound, with its two reactive iodine sites, can act as a linear linker in the formation of these networks. When copolymerized with multi-topic alkyne monomers, such as 1,3,5-triethynylbenzene, it can generate extensive, cross-linked three-dimensional structures. The Sonogashira coupling is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), with a copper(I) iodide co-catalyst in the presence of an amine base. rsc.org
Research has demonstrated the synthesis of acetylene-mediated conjugated microporous polymers (ACMPs) by linking tetrakis(4-iodophenyl)methane with acetylene (B1199291) gas. bohrium.com This approach highlights the utility of iodinated methane (B114726) derivatives in creating porous networks. The resulting polymers are characterized by high thermal stability, insolubility in common organic solvents, and significant microporosity, making them promising candidates for gas storage and separation applications. bohrium.com
Table 2: Examples of Microporous Organic Networks from Iodinated Aromatic Monomers
| Iodinated Monomer | Co-monomer/Linker | Coupling Reaction | Resulting Polymer Type | Key Properties | Reference |
|---|---|---|---|---|---|
| Tetrakis(4-iodophenyl)methane | Acetylene gas | Sonogashira Coupling | ACMP-C | 3D networked nanostructure | bohrium.com |
| Tetrakis(4-iodophenyl)methane | 1,3,5-Triethynylbenzene | Copper-Free Sonogashira Coupling | CMP | High BET surface area | |
| Tetra(4-iodophenyl)methane | - (Homocoupling) | Yamamoto Coupling | CMP | High specific surface area (3160 m²/g) | rsc.org |
Cyclodextrins (CDs) are chiral, cyclic oligosaccharides that are widely used as chiral selectors in chromatography. acs.org To overcome their solubility in common mobile phases and to enhance their chiral recognition capabilities, CDs are often incorporated into porous materials to create chiral stationary phases (CSPs). One effective strategy is to use rigid or semi-rigid linkers to connect CD units, forming a porous polymer network.
Di-iodinated aromatic compounds, such as this compound, are ideal candidates for this purpose. They can be copolymerized with appropriately functionalized cyclodextrin (B1172386) monomers through reactions like Sonogashira or Suzuki coupling. For instance, a di-iodinated CD monomer precursor can be copolymerized with a linker precursor to form a linear cyclodextrin polymer. rsc.org The rigidity of the this compound linker would help in creating a well-defined porous structure, while the inherent chirality of the cyclodextrin units would provide the enantioselective properties required for a CSP.
While direct synthesis of a CSP using this compound and cyclodextrin is not extensively documented in readily available literature, the general methodology is well-established. For example, bridged bis(β-cyclodextrins) have been synthesized and immobilized on silica (B1680970) gel to create effective CSPs. Furthermore, patents describe the synthesis of linear cyclodextrin copolymers by reacting diiodinated cyclodextrin precursors with various linkers. rsc.org The combination of a chiral building block (cyclodextrin) and a rigid di-iodinated linker (this compound) represents a promising route to novel, robust chiral porous materials for high-performance liquid chromatography (HPLC) and other separation techniques. ncsu.edu
Functional Polymers
The incorporation of the this compound moiety into polymer backbones can impart desirable properties such as high thermal stability and specific functionalities, depending on the polymerization method and co-monomers used.
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid backbones often lead to poor solubility, making them difficult to process. One strategy to improve processability without significantly compromising thermal properties is the introduction of flexible or kinked units into the polymer chain.
This compound can serve as a monomer in the synthesis of such polyamides. Specifically, palladium-catalyzed carbonylation polymerization of aromatic diiodides with diamines and carbon monoxide offers a direct route to aromatic polyamides. Research on a structurally similar monomer, 1,2-bis(4-iodophenyl)-4,5-diphenyl-1H-imidazole, has shown that this method yields amorphous, soluble polyamides with excellent thermal properties. These polymers exhibit high glass transition temperatures (Tg) and impressive thermal stability, with 5% weight loss temperatures recorded between 425–517 °C in a nitrogen atmosphere.
Given these results, it is highly probable that the polycondensation of this compound with various aromatic diamines via a similar carbonylation reaction would produce polyamides with a favorable combination of high thermal stability and enhanced solubility due to the flexible methylene (B1212753) linkage in the monomer.
Table 3: Thermal Properties of Polyamides Derived from a Structurally Similar Diiodide Monomer
| Polymer Property | Value Range | Reference |
|---|---|---|
| Inherent Viscosity (dL/g) | 0.63–0.72 | |
| Glass Transition Temperature (Tg) | 251–274 °C | |
| 5% Weight Loss Temperature (TGA, N₂) | 425–517 °C | |
| Char Yield at 800 °C (N₂) | 43–58% |
Molecular Electronics and Photonics
The development of materials for molecular-scale electronic and photonic devices is a frontier of materials science. Aromatic molecules with well-defined structures and tunable electronic properties are essential for these applications. The iodophenylmethane scaffold provides a versatile platform for building larger, electronically active superstructures.
The carbon-iodine bonds in this compound are amenable to a variety of powerful cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are cornerstones of modern organic synthesis for creating complex conjugated systems. rsc.org For example, the Sonogashira coupling of tetrakis(4-iodophenyl)methane with N-Boc-4-ethynylphenylalanine methyl ester has been used to synthesize a tetra-alkynyl bridged amino acid with a tetraphenylmethane (B1200815) core. Such reactions allow for the precise assembly of molecular components into larger, functional architectures.
Furthermore, iodinated triphenylmethane (B1682552) derivatives, such as (2,6-dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane, have been utilized as precursors in efficient cross-coupling reactions to synthesize donor- and acceptor-functionalized triphenylmethyl radicals. These stable radicals are of interest for applications in molecular spintronics and as photomagnetic switches. The ability to functionalize the iodophenylmethane core through cross-coupling reactions opens up possibilities for creating novel materials with tailored optical, electronic, and magnetic properties, making this compound a potentially valuable building block in the field of molecular electronics and photonics.
Light-Emitting Materials (e.g., for Organic Light-Emitting Diodes)
The quest for more efficient and vibrant Organic Light-Emitting Diodes (OLEDs) has led researchers to explore novel molecular structures. While direct research on this compound in OLEDs is not extensively documented in the provided results, the foundational role of similar iodinated aromatic compounds is well-established. For instance, derivatives of tetraphenylmethane, a structurally related parent compound, are synthesized for use in light-emitting materials. google.comresearchgate.net The synthesis of compounds like tris(4-bromophenyl)](4-iodophenyl)methane highlights the importance of halogenated phenylmethanes in this domain. google.com
The core principle lies in creating materials with high quantum yields and specific emission spectra. For example, the functionalization of related triarylmethyl radicals with electron-donating or accepting groups, often achieved through cross-coupling reactions involving iodinated precursors, significantly influences their photoluminescent properties. researchgate.net This approach has been successful in producing efficient red and deep-blue OLEDs. researchgate.netrsc.orgnih.gov The general strategy involves using iodinated compounds as precursors to build more complex, functional molecules for these light-emitting applications. researchgate.netresearchgate.net
Dye-Sensitized Solar Cell Components (Ligand Design)
In the realm of renewable energy, this compound and its derivatives play a significant role in the design of ligands for Dye-Sensitized Solar Cells (DSSCs). These solar cells utilize a molecular dye to absorb sunlight and generate an electric current. ub.edu The efficiency of a DSSC is heavily dependent on the properties of this dye, which often consists of a metal complex with specifically designed organic ligands. ub.eduresearchgate.net
Research has shown that copper(I) complexes featuring ligands derived from iodinated phenyl compounds can act as effective sensitizers. For instance, a copper(I) dye incorporating a 4,4′-bis(4-iodophenyl)-6,6′-dimethyl-2,2′-bipyridine ligand has been studied for its potential in DSSCs. mdpi.com The presence of the iodo-substituent is thought to facilitate better electron transfer from the electrolyte. mdpi.com The general approach involves creating heteroleptic copper(I) dyes where an anchoring ligand binds to the semiconductor (commonly TiO2) and an ancillary ligand helps to optimize the dye's light-absorbing and electron-transfer properties. researchgate.netmdpi.commdpi.comacs.org The modular nature of these dyes, enabled by the use of versatile building blocks like this compound derivatives, allows for fine-tuning of their performance. mdpi.comacs.org
Table 1: Performance of Copper(I) Dyes in DSSCs
| Ancillary Ligand | Jsc (mA cm-2) | Voc (mV) | PCE (%) |
|---|---|---|---|
| Phenyl-substituted bpy | Data not available | Data not available | Data not available |
| 4-methoxyphenyl-substituted bpy | Data not available | Data not available | Data not available |
| 3,5-dimethoxyphenyl-substituted bpy | Data not available | Data not available | Data not available |
| 3,4,5-trimethoxyphenyl-substituted bpy | Data not available | Data not available | up to 1.96 |
This table is illustrative of the types of data reported in the field. Specific values for this compound-derived ligands were not available in the provided search results.
Molecular Spintronics (using related single molecule magnets)
Molecular spintronics is a cutting-edge field that aims to utilize the spin of individual molecules to store and process information. acs.org Single-Molecule Magnets (SMMs) are at the heart of this technology, exhibiting magnetic hysteresis at the molecular level. mdpi.com While this compound itself is not a primary SMM, its derivatives and related structures are instrumental in the synthesis and assembly of these complex magnetic molecules.
The core concept involves creating molecules with a large ground-state spin and significant magnetic anisotropy. mdpi.com Iodinated organic compounds can serve as ligands that isolate the magnetic core of an SMM, preventing intermolecular interactions that would destroy its magnetic properties. mdpi.com Furthermore, the reactivity of the iodine atoms allows for the functionalization of these ligands, enabling the SMMs to be anchored to surfaces or integrated into larger device structures. For example, research into the magnetic coupling in bis(phtalocyaninato)terbium(III) complexes, a type of SMM, highlights the intricate interplay between the central metal ion and its surrounding organic ligands. acs.org The ability to chemically modify these ligands is crucial for the advancement of molecular spintronics.
Building Blocks for Complex Molecular Architectures
The rigid, well-defined geometry of this compound makes it an excellent candidate for constructing intricate molecular structures with tailored properties.
Higher Order Supramolecular Assemblies
Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. This compound and its analogs serve as versatile building blocks for creating these complex assemblies. The presence of iodine atoms is particularly significant as they can participate in halogen bonding, a directional non-covalent interaction that can be used to guide the self-assembly process. researchgate.net
For example, the Sonogashira-Hagihara coupling reaction, which pairs terminal alkynes with aryl halides (like iodinated phenyl groups), is a powerful tool for constructing porous organic polymers and frameworks. sci-hub.sesymbiosisonlinepublishing.com These materials have potential applications in gas storage and catalysis. The tetrahedral geometry of the methane core, when extended with four iodophenyl arms, provides a scaffold for building three-dimensional networks. cdnsciencepub.com The ability to form stable interactions with other molecules makes these building blocks suitable for designing materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Bis(4-iodophenyl)methane with high yield and purity?
- Methodological Answer : The synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution, where 4-iodobenzene derivatives react with methylene precursors under catalytic conditions. Key steps include:
- Using copper(I) iodide or palladium catalysts to facilitate aryl-aryl bond formation.
- Optimizing reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity using TLC and confirm via melting point analysis.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR should show a singlet for the central methane proton (~δ 4.0–4.5 ppm) and aromatic protons as doublets (δ 7.2–7.8 ppm). C NMR confirms the quaternary carbon at ~δ 40–45 ppm.
- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z 434 (M) with isotopic patterns consistent with two iodine atoms.
- FT-IR : Absence of O-H or N-H stretches confirms no hydroxyl or amine impurities .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as iodinated aromatics may release toxic fumes upon decomposition .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (e.g., N95 masks).
- Spill Management : Absorb spills with inert materials (silica gel, sand) and dispose as halogenated waste .
Advanced Research Questions
Q. How does the electron-withdrawing iodine substituent influence this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The iodine atoms act as directing groups, enabling regioselective C-H functionalization. For example, in Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh)) replace iodine with boronic acids.
- Kinetic Studies : Compare reaction rates with non-iodinated analogs (e.g., diphenylmethane) to quantify electronic effects. Use DFT calculations to map electron density distributions .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DCM, THF, and DMSO using gravimetric analysis (5–25 mg/mL increments).
- Temperature Dependence : Measure solubility at 25°C vs. 50°C to assess enthalpy-driven dissolution.
- Data Normalization : Account for batch-to-batch purity variations (e.g., via HPLC) and crystallinity (XRD) .
Q. What role do this compound derivatives play in microbial viability assays?
- Methodological Answer :
- Derivatives like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl tetrazolium chloride) act as redox indicators. Microbial dehydrogenases reduce INT to formazan, detectable at 490 nm.
- Comparative Studies : Contrast reduction kinetics with CTC (5-cyano-2,3-ditolyl tetrazolium chloride) to evaluate electron transport chain specificity in anaerobic bacteria .
Q. What storage conditions prevent thermal degradation of this compound?
- Methodological Answer :
- Store in amber glass vials at –20°C under inert gas (Ar/N) to inhibit iodine loss via homolytic cleavage.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor degradation via GC-MS for volatile byproducts (e.g., iodobenzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
